(S)-1-苄基-3-乙基哌嗪-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

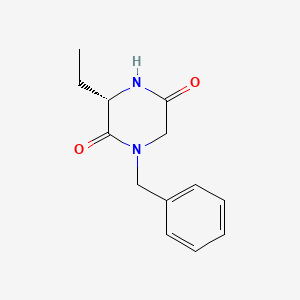

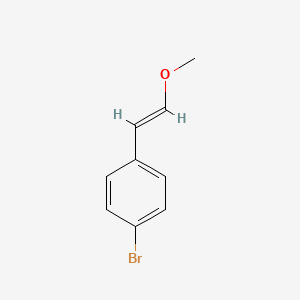

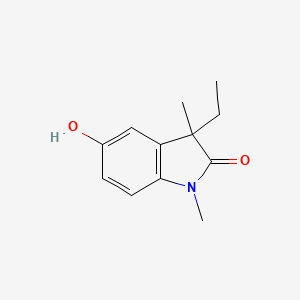

(S)-1-Benzyl-3-ethylpiperazine-2,5-dione is a chiral compound that belongs to the family of diketopiperazines. Diketopiperazines are cyclic dipeptides known for their diverse biological activities and their role as chiral scaffolds in pharmaceutical chemistry. The specific stereochemistry of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione is important for its chemical and physical properties, as well as its potential interactions with other molecules.

Synthesis Analysis

The synthesis of related compounds, such as (3S,6S)-3-alkyl-6-benzylpiperazine-2,5-diones, has been explored in research. These compounds can undergo N4-methylation, which significantly alters their conformation from a folded to an extended structure . Although the synthesis of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione is not explicitly detailed in the provided papers, similar synthetic routes may be applicable, involving the formation of the piperazine ring followed by subsequent functionalization at the appropriate positions.

Molecular Structure Analysis

The molecular structure of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione is likely to exhibit a folded conformation similar to its related compounds before any methylation occurs. The conformational aspects of these molecules have been studied using single crystal X-ray crystallography and 1H NMR spectroscopy, revealing the impact of methylation on the overall structure . The stereochemistry of the (S)-enantiomer is crucial for its molecular interactions and properties.

Chemical Reactions Analysis

The chemical reactivity of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione can be inferred from studies on similar molecules. For instance, (S)-1-benzyl-6-methylpiperazine-2,5-dione has been shown to form diastereomeric hydrogen-bonded associates with various racemic compounds, leading to the doubling of characteristic signals in NMR spectra . This indicates that (S)-1-Benzyl-3-ethylpiperazine-2,5-dione could also participate in hydrogen bonding and potentially serve as a chiral solvating agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione can be partially understood through its interactions in solution. For example, the related compound (S)-1-benzyl-6-methylpiperazine-2,5-dione has been studied in CDCl3 solution, where it forms hydrogen-bonded dimers, as evidenced by 1H NMR, 13C NMR, and 2D NMR spectroscopy . The ability to form such dimers and the specific binding modes suggest that (S)-1-Benzyl-3-ethylpiperazine-2,5-dione may have similar solvating properties and could be used to determine enantiomer compositions in mixtures, as demonstrated by the good agreement between experimental and theoretical values for tert-butyl pyroglutamate .

科学研究应用

核磁共振中的手性溶剂化剂

(S)-1-苄基-3-乙基哌嗪-2,5-二酮及其相关化合物已被研究作为核磁共振中的手性溶剂化剂(CSAs)。它们与各种外消旋化合物形成非对映异构体络合物,通过核磁共振实现对对映体的区分。这些发现表明它们在分析手性分子方面具有潜在应用,这在制药研究和开发中至关重要,用于确定药物化合物的对映纯度 (Wagger et al., 2007);(Malavašič等,2008)。

亲核反应性和化学合成

对具有α-甲酰基甘氨酰烯酚基-对甲苯磺酸酯片段的化合物的亲核反应性的研究,包括(S)-1-苄基-3-乙基哌嗪-2,5-二酮衍生物,显示了它们通过不同反应途径产生各种终产物的潜力。这种多功能性对于合成有机化学很重要,为合成复杂分子提供了新的途径 (Bhavaraju等,2007)。

环开环聚合

(S)-1-苄基-3-乙基哌嗪-2,5-二酮还被用作环开环聚合反应中的单体进行研究。这种应用在合成可生物降解聚合物方面尤为重要,其中二酮哌嗪衍生物作为聚酯和聚酰胺的构建单元,具有潜在的生物医学应用,如药物传递系统 (Thillaye du Boullay et al., 2010)。

功能材料开发

进一步的研究集中在哌嗪-2,5-二酮基团的结构扩展上,包括(S)-1-苄基-3-乙基哌嗪-2,5-二酮,用于开发新材料。这些材料具有独特的性质,对于各种应用可能是有益的,包括在化学反应中的腐蚀抑制和作为催化剂 (Chai et al., 2003)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(3S)-1-benzyl-3-ethylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-11-13(17)15(9-12(16)14-11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIKRKFOQRVJON-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609022 |

Source

|

| Record name | (3S)-1-Benzyl-3-ethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl-3-ethylpiperazine-2,5-dione | |

CAS RN |

325145-36-6 |

Source

|

| Record name | (3S)-1-Benzyl-3-ethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)

![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)

![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)